2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-chloro-5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O2S/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKAPQIPIMOKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=O)NC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives with Formamide
One of the most efficient and widely reported methods to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones involves the condensation of appropriately substituted aminothiophenes with formamide under heating conditions.
- Starting from 3-amino-2-furylthiophene derivatives, treatment with excess formamide at elevated temperature induces cyclization to form the fused pyrimidine ring.
- This reaction typically proceeds with good to excellent yields (76–97%) depending on substituents on the thiophene and furyl rings.
- The presence of the 2-furyl group is introduced via the starting aminothiophene substrate, which can be prepared by known methods involving coupling or substitution reactions on thiophene cores.
This method benefits from operational simplicity and avoids the need for harsh reagents or catalysts.
Halogenation to Introduce the 2-Chloro Substituent
- Chlorination at the 2-position of the thieno[2,3-d]pyrimidin-4(3H)-one core is typically achieved by treatment with phosphorus oxychloride (POCl3).
- This reagent facilitates the replacement of the 2-oxo group or activation of the 2-position for nucleophilic substitution, yielding the 2-chloro derivative.
- The reaction is usually performed under reflux conditions in POCl3, sometimes with catalytic amounts of DMF to enhance reactivity.
- The resulting 2-chloro compound is an activated intermediate suitable for further derivatization or biological testing.
Alternative Cyclization via Thorpe-Ziegler Reaction and Intramolecular Heteroannulation
- Some methods employ the Thorpe-Ziegler cyclization, where mercaptocarbonitrile intermediates undergo base-induced cyclization to form the thieno-fused pyrimidine ring.
- This approach can yield 2-substituted thienopyrimidines with moderate to good yields (~70%).
- Intramolecular heteroannulation of functionalized amino- or hydroxy-thiophenes with activated methylene halides has also been used to construct various thieno-fused heterocycles, including thienopyrimidines.
Use of (Thio)urea or Isothiocyanate Reagents for Cyclocondensation
- Cyclocondensation of ethyl aminothiophene-carboxylates with potassium (thio)cyanate or ethoxycarbonyl isothiocyanate in acidic or DMF media leads to thieno[2,3-d]pyrimidine-2,4-dione or thioxo derivatives.
- These intermediates can be further transformed into 2-chloro derivatives by halogenation.
- This pathway offers an alternative route to access functionalized thienopyrimidines with good yields (58–91%).
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Synthesis of 3-amino-5-(2-furyl)thiophene derivative | Starting from thiophene precursors, introduce the 2-furyl substituent via coupling or substitution | Variable, typically 60–80 |
| 2 | Cyclocondensation with excess formamide, heat (150–180 °C) | Formation of thieno[2,3-d]pyrimidin-4(3H)-one core | 76–97 |
| 3 | Treatment with POCl3, reflux | Chlorination at 2-position to give 2-chloro derivative | 70–90 |
| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound | — |
Research Findings and Yield Optimization
- The cyclocondensation step is sensitive to the nature of substituents on the thiophene and furyl rings; electron-donating groups may lower yields due to side reactions.
- Formamide is preferred over other carbonyl reagents due to its dual role as solvent and reactant, promoting efficient ring closure.
- Chlorination with POCl3 is highly selective for the 2-position and can be monitored by TLC or HPLC to optimize reaction time and avoid over-chlorination.
- Alternative solvents such as DMF or 1,4-dioxane can be used in cyclization or halogenation steps to improve solubility and reaction rates.
- Intramolecular heteroannulation methods provide access to derivatives with different substitution patterns but may require more complex starting materials and longer reaction times.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|---|
| Cyclocondensation with formamide | Aminothiophene derivatives, formamide | Heat 150–180 °C, neat or solvent | Simple, high yield, scalable | Requires high temperature | 76–97 |
| Halogenation with POCl3 | POCl3, reflux | Chlorination at 2-position | Selective, activates compound for further reactions | Harsh reagent, moisture sensitive | 70–90 |
| Thorpe-Ziegler cyclization | Mercaptocarbonitrile intermediates, base | Basic conditions, moderate heat | Alternative ring formation | Multi-step, moderate yield | ~70 |
| Cyclocondensation with (thio)urea/isothiocyanate | Potassium (thio)cyanate, acidic or DMF medium | Reflux or heating | Access to dione/thioxo derivatives | Requires further halogenation | 58–91 |
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions are various derivatives of this compound, depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, suggesting that it could be developed into a therapeutic option for treating bacterial infections. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemical Applications
Herbicidal Activity
This compound has been investigated for its herbicidal properties. Its structural features allow it to interfere with plant growth processes, making it a potential candidate for developing new herbicides. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields .
Pesticide Development
In addition to herbicides, this compound is being explored as a pesticide. Its efficacy against various pests has been documented, indicating that it could serve as an alternative to existing chemical pesticides that may pose environmental risks .
Material Science
Polymer Synthesis
The compound's unique chemical structure allows it to be incorporated into polymers, enhancing their thermal stability and mechanical properties. Research is ongoing into the use of this compound in creating advanced materials for applications ranging from electronics to aerospace engineering .
Summary of Research Findings
Case Study 1: Anticancer Research
A study conducted by researchers at a prominent university demonstrated that this compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Case Study 2: Herbicide Development
Field trials reported by agricultural scientists showed that formulations containing this compound effectively reduced weed biomass by over 70% compared to untreated controls, highlighting its potential utility in sustainable agriculture.
Mechanism of Action
The exact mechanism of action of 2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes like acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The bioactivity and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents. Key analogues include:
A. 2-Amino Derivatives
- 2-Amino-5-substituted analogues (e.g., compounds 2d–2j in ): Substituents: Arylthio groups (e.g., 3,4-dichlorophenyl, naphthyl, pyridinyl). For example, 2d (2-amino-5-[(2,5-dimethoxyphenyl)sulfanyl]-6-ethyl derivative) exhibits an 82% yield and melting point (m.p.) of 178–180°C, while 2h (pyridinylsulfanyl derivative) shows 67% yield and m.p. 185–186°C . Bioactivity: Compounds 2d, 2h, and 2k demonstrated significant analgesic activity in Eddy’s hot plate assay, surpassing other derivatives .
B. Triazole- and Oxadiazole-Fused Derivatives
C. Chlorinated Analogues
- 2-(Chloromethyl) derivatives (e.g., 2-(chloromethyl)-5-(2-furyl) analogue, CAS: 851116-06-8):
D. Furyl-Modified Analogues
Physicochemical Properties
- Key Trends: Chlorinated derivatives (e.g., target compound) generally have lower molecular weights than amino-substituted analogues. Arylthio and triazole substituents increase melting points, suggesting higher crystallinity .
Biological Activity
2-Chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 232.67 g/mol. It features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom and a furyl group, contributing to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A high-throughput screening identified this compound as an inhibitor with a percentage inhibition greater than 90% in primary assays against M. tuberculosis .
Antitubercular Activity
The compound has been specifically noted for its antitubercular activity. In one study, it was subjected to microdilution assays which revealed an IC50 value indicating potent activity against M. tuberculosis H37Rv strains . The selectivity index calculated from these assays suggests that it has a favorable safety profile compared to conventional antitubercular agents.
Cytotoxicity Studies
Cytotoxicity assessments on Vero cell lines indicated that while the compound is effective against bacteria, it maintains a relatively low cytotoxic effect, demonstrating potential for therapeutic use without significant adverse effects on human cells .
The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes within microbial cells. This inhibition disrupts essential metabolic pathways leading to cell death. Specifically, the presence of the chlorine atom enhances its reactivity with nucleophiles in microbial systems .
Comparative Analysis with Similar Compounds
A comparative study of similar compounds in the thienopyrimidine class shows that this compound possesses unique properties due to its specific substitution pattern. This uniqueness allows for enhanced interactions with biological targets compared to other derivatives lacking such substitutions .
| Compound Name | Antimicrobial Activity | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | Yes | 0.25 | 20 |
| Similar Compound A | Moderate | 1.5 | 8 |
| Similar Compound B | Low | >10 | <1 |
Case Studies
- Antimycobacterial Screening : In a study involving over 100,000 compounds screened for activity against M. tuberculosis, this compound was identified as a promising candidate due to its high inhibition rate and favorable selectivity index .
- Synergy Testing : Further investigations into combination therapies have shown that this compound may enhance the efficacy of existing antitubercular drugs when used in conjunction, suggesting potential for combination therapy strategies in treating resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
